beta,gamma,4-Trimethylcyclohexanepropanol
Description
Beta,gamma,4-trimethylcyclohexanepropanol is a cyclohexane-derived tertiary alcohol with methyl substituents at the beta (β), gamma (γ), and 4-positions of the cyclohexane ring and propanol chain. The compound’s stereochemical configuration and substituent arrangement significantly influence its physicochemical behavior, as observed in related cyclohexanepropanol derivatives .
Properties
CAS No. |
84642-64-8 |
|---|---|
Molecular Formula |
C12H24O |
Molecular Weight |
184.32 g/mol |
IUPAC Name |
2-methyl-3-(4-methylcyclohexyl)butan-1-ol |
InChI |
InChI=1S/C12H24O/c1-9-4-6-12(7-5-9)11(3)10(2)8-13/h9-13H,4-8H2,1-3H3 |
InChI Key |
JADYNECLVZHQIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC(CC1)C(C)C(C)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of beta,gamma,4-Trimethylcyclohexanepropanol typically involves the hydrogenation of corresponding cyclohexene derivatives. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere at elevated temperatures and pressures .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale hydrogenation reactors with continuous flow systems to ensure efficient and consistent production. The use of high-purity starting materials and optimized reaction conditions is crucial for achieving high yields and product purity .
Chemical Reactions Analysis
Types of Reactions: Beta,gamma,4-Trimethylcyclohexanepropanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of alkyl halides or other substituted derivatives.
Scientific Research Applications
Beta,gamma,4-Trimethylcyclohexanepropanol has several applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of beta,gamma,4-Trimethylcyclohexanepropanol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to specific physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares beta,gamma,4-trimethylcyclohexanepropanol with structurally related compounds, focusing on molecular properties, substituent positions, and applications.
Key Structural and Functional Insights:
Substituent Effects: The ethyl group in 4-ethyl-α,γ,γ-trimethylcyclohexanepropanol increases molecular mass (212.37 g/mol) and boiling point compared to methyl-substituted analogs . Unsaturation in alpha-terpineol (cyclohexene ring) reduces density (0.93 g/mL) and molecular mass (154.25 g/mol) relative to saturated derivatives like dihydroterpineol . Steric hindrance from multiple methyl groups (e.g., pentamethyl in CAS 60241-53-4) may reduce solubility in polar solvents .
Applications :
- Alpha-terpineol and dihydroterpineol are widely used in fragrances due to their low volatility and pleasant odors .
- Ethyl-substituted derivatives (e.g., CAS 10534-30-2) are likely utilized in industrial processes requiring higher thermal stability .
Research Findings and Regulatory Considerations
- Synthetic Challenges: Cyclohexanepropanol derivatives often require regioselective alkylation or hydrogenation steps, as seen in the synthesis of dihydroterpineol from alpha-terpineol .
- Analytical Methods : Techniques like gas chromatography and mass spectrometry are critical for characterizing these compounds, particularly given their structural complexity and low volatility .
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